Quipazine Binds 5-HT3 Receptors with 164-Fold Higher Affinity Than 5-HT1/5-HT2 Receptors, Enabling Subtype-Specific Experimental Dissection
Quipazine exhibits pronounced selectivity for 5-HT3 receptors over 5-HT1/5-HT2 receptors in radioligand binding assays. Using [3H]GR65630 displacement in rat entorhinal cortex, quipazine demonstrates a Ki of 1.4 nM at 5-HT3 receptors, compared to Ki values of 230 nM at both 5-HT1 and 5-HT2 binding sites, representing a 164-fold binding preference for the 5-HT3 subtype [1]. This selectivity profile is distinct from structurally related arylpiperazines such as mCPP and TFMPP, which show different 5-HT3 binding characteristics [2].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT3 Ki = 1.4 nM; 5-HT1/5-HT2 Ki = 230 nM |
| Comparator Or Baseline | Internal selectivity ratio between receptor subtypes |
| Quantified Difference | 164-fold higher affinity for 5-HT3 versus 5-HT1/5-HT2 receptors |
| Conditions | [3H]GR65630 displacement assay in rat entorhinal cortex (5-HT3); rat brain homogenate binding (5-HT1/5-HT2) |
Why This Matters
Researchers requiring 5-HT3 receptor modulation with minimal concurrent 5-HT1/5-HT2 activation can select quipazine over equipotent nonselective alternatives, reducing confounding off-target effects in experimental designs.
- [1] Glennon RA, et al. 5-HT1 and 5-HT2 binding characteristics of some quipazine analogues. J Med Chem. 1986 Nov;29(11):2375-80. View Source
- [2] Robertson DW, et al. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. Life Sci. 1992; 50(8):599-606. View Source
